8-Methylquinolin-4-amine

α1-adrenoceptor subtype selectivity 4-aminoquinoline dimers

Researchers requiring precise 4-aminoquinoline subtype selectivity face supply inconsistency with generic congeners. 8-Methylquinolin-4-amine (CAS 893762-15-7) is the definitive 8-methyl-substituted scaffold, validated to resolve this challenge. - Achieves 7 nM α1A-adrenoceptor affinity with 168-fold selectivity over 5-HT1A, a profile unique to the 8-methyl isomer. - Co-crystallized with FabB at 1.60 Å resolution (PDB: 3U0E), enabling immediate structure-guided fragment growing. - Enables MCH1 allosteric antagonists with 0.32 nM binding and slow dissociation (Koff = 0.53 h⁻¹). Standardized 97% purity with zero rotatable bonds ensures batch-to-batch reproducibility for SAR and FBDD campaigns.

Molecular Formula C10H10N2
Molecular Weight 158.2 g/mol
CAS No. 893762-15-7
Cat. No. B1283697
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Methylquinolin-4-amine
CAS893762-15-7
Molecular FormulaC10H10N2
Molecular Weight158.2 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)C(=CC=N2)N
InChIInChI=1S/C10H10N2/c1-7-3-2-4-8-9(11)5-6-12-10(7)8/h2-6H,1H3,(H2,11,12)
InChIKeyTVZPXEZTWRAIID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Methylquinolin-4-amine Compound Overview


8-Methylquinolin-4-amine (syn. 4-amino-8-methylquinoline, 8-methyl-4-quinolinamine) is a heterobicyclic aromatic amine belonging to the 4-aminoquinoline class, with the molecular formula C₁₀H₁₀N₂ and a molecular weight of 158.20 g/mol . The compound features a primary amine at the 4-position and a methyl substituent at the 8-position of the quinoline nucleus, resulting in zero freely rotatable bonds and a compact, rigid structure (heavy atom count: 12) . It is catalogued as a non-polymeric ligand (PDB code: 07K) in the Protein Data Bank and has been employed in fragment-based crystallographic screening campaigns [1]. The compound is supplied primarily as a research chemical and versatile small-molecule scaffold for derivatization, rather than as a finished therapeutic agent .

8-Methylquinolin-4-amine: Substitution Specificity


Within the 4-aminoquinoline family, the precise position of the methyl substituent profoundly alters both molecular recognition and physicochemical properties. The 8-methyl substitution introduces steric and electronic effects that are absent in the unsubstituted 4-aminoquinoline, 6-methyl, or 7-methyl congeners, leading to distinct receptor subtype selectivity profiles [1]. In homobivalent 4-aminoquinoline series, the 8-methyl analogue preferentially targets α₁A-adrenoceptors (7 nM), whereas the 6-methyl analogue selects for α₁B-adrenoceptors—a complete inversion of subtype preference driven solely by the methyl position [1]. Furthermore, 8-methylquinoline derivatives exhibit a unique allosteric mechanism of MCH1 receptor antagonism characterized by slow dissociation kinetics (Koff = 0.53 h⁻¹), a property that is lost or diminished in close structural analogues within the same chemotype [2]. Generic substitution with unsubstituted or differently methylated 4-aminoquinolines would therefore compromise both target selectivity and the duration of pharmacological effect, undermining the scientific or industrial objective for which 8-methylquinolin-4-amine is specifically procured.

8-Methylquinolin-4-amine Evidence Guide


8-Methyl vs. 6-Methyl: Alpha-1 Subtype Selectivity Switch

In a systematic study of ring-substituted ethyl-linked 4-aminoquinoline dimers, the 8-methyl (8-Me) analogue displayed the highest affinity for the α₁A-adrenoceptor (Ki = 7 nM) and achieved the greatest discrimination between α₁A-AR and related receptors: 6-fold over α₁B-AR, 68-fold over α₁D-AR, and 168-fold over the serotonin 5-HT₁A receptor [1]. In contrast, the 6-methyl (6-Me) ethyl-linked analogue preferentially targeted α₁B-AR with 4- to 80-fold selectivity over α₁A-AR, α₁D-AR, and 5-HT₁A-R, while the 7-methoxy (7-OMe) heptyl-linked analogue also showed α₁B-AR selectivity [1]. This demonstrates that the position of the methyl substituent alone dictates which adrenoceptor subtype is engaged, making the 8-methyl substitution essential for α₁A-AR-directed applications.

α1-adrenoceptor subtype selectivity 4-aminoquinoline dimers GPCR pharmacology

MQ1: MCH1 Receptor Binding Affinity and Slow Dissociation

Among three 8-methylquinoline-based MCH1 receptor antagonists (MQ1, MQ2, MQ3) evaluated in parallel, MQ1 demonstrated the highest potency and the most pronounced slow-dissociation profile [1]. At equilibrium, MQ1 inhibited [¹²⁵I]-MCH-(4-19) binding with an IC₅₀ of 0.32 nM (95% CI: 0.26–0.41 nM) and a calculated Ki of 0.16 nM, compared to MQ2 (IC₅₀ = 21 nM; Ki = 11 nM) and MQ3 (IC₅₀ = 11 nM; Ki = 5.6 nM)—representing a 66- to 35-fold superiority in binding affinity [1]. In functional assays, MQ1 inhibited MCH-stimulated cAMP accumulation (IC₅₀ = 5.7 nM), calcium flux (IC₅₀ = 31 nM), and β-arrestin recruitment (IC₅₀ = 1.7 nM), confirming pan-signalling pathway blockade [1]. Critically, MQ1 exhibited a dissociation rate constant (Koff) of 0.53 h⁻¹—approximately 5-fold slower than MQ2 (Koff = 2.6 h⁻¹)—and significantly decelerated the dissociation of [¹²⁵I]-MCH-(4-19) from the receptor (Koff reduced from 0.13 min⁻¹ to 0.011 min⁻¹), a hallmark of insurmountable allosteric antagonism [1].

MCH1 receptor allosteric modulation binding kinetics anti-obesity target

Beta-Ketoacyl Synthase Fragment Hit Validation

8-Methylquinolin-4-amine (PDB ligand code: 07K) was identified as a fragment hit in a crystallographic screening campaign against beta-ketoacyl synthase I (FabB) from Brucella melitensis, with the co-crystal structure solved at 1.60 Å resolution (PDB ID: 3U0E) [1]. The fragment occupies a substrate-binding site on the dimeric enzyme, demonstrating that the compact 8-methylquinolin-4-amine core (158.2 Da, 12 heavy atoms) can serve as a validated starting point for structure-guided elaboration [1]. This contrasts with larger, more complex 4-aminoquinoline antimalarials (e.g., chloroquine, MW 319.9 Da; amodiaquine, MW 355.9 Da) that are not suitable for fragment-based approaches due to their higher molecular weight and rotatable bond count . The fragment's zero rotatable bonds and low molecular complexity confer high ligand efficiency, a metric critical for fragment-to-lead optimization .

fragment-based drug discovery beta-ketoacyl synthase crystallographic screening anti-infective target

MAO-A Noncompetitive Inhibition by 8-Methylquinoline

A comparative study of four methylquinoline (MQ) isomers revealed that 8-methylquinoline (8-MQ) inhibits type A monoamine oxidase (MAO-A) through a noncompetitive mechanism, whereas 4-MQ and 6-MQ act as competitive inhibitors [1]. Among the isomers, 6-MQ was the most potent (Ki = 23.4 ± 1.8 μM), while 8-MQ was a weaker but mechanistically distinct inhibitor [1]. Furthermore, 8-MQ showed selectivity for MAO-A over MAO-B, as it did not inhibit MAO-B in brain synaptosomal mitochondria, whereas other isomers exhibited varying degrees of MAO-B inhibition [1]. Although this study examined methylquinolines rather than 4-amino-substituted derivatives, the data establish that the 8-methyl position imparts a unique noncompetitive inhibitory mechanism distinct from the 4- and 6-methyl isomers—a differentiation that is expected to be preserved or modulated in 8-methylquinolin-4-amine due to the retained 8-methyl substituent.

monoamine oxidase enzyme inhibition mechanism methylquinoline isomers neuropharmacology

Physicochemical Profile: 8-Methylquinolin-4-amine vs. Chloroquine

8-Methylquinolin-4-amine possesses a fundamentally distinct physicochemical profile compared to classical 4-aminoquinoline antimalarials such as chloroquine and amodiaquine, with implications for solubility, permeability, and formulation [1]. The compound has a calculated ACD/LogP of 2.09 (experimental LogP estimates: 1.77–2.71), zero Rule of 5 violations, a topological polar surface area (TPSA) of 39 Ų, zero hydrogen bond donors (as the neutral species), and two hydrogen bond acceptors . In contrast, chloroquine has a LogP of ~4.7, TPSA of 28 Ų, and two hydrogen bond donors, while amodiaquine has a LogP of ~4.1 and TPSA of 62 Ų [1]. The estimated water solubility of 8-methylquinolin-4-amine at 25°C is 2,135 mg/L (log Kow = 1.77), substantially higher than that of chloroquine (~10 mg/L free base) . Its zero rotatable bond count and low molecular weight (158.2 Da) further distinguish it as a more rigid, fragment-like scaffold compared to the flexible side-chain-bearing clinical 4-aminoquinolines .

physicochemical properties drug-likeness Rule of 5 solubility permeability

8-Methylquinolin-4-amine Application Scenarios


α1A-Adrenoceptor Ligand Development for Urology

Medicinal chemistry teams developing uroselective α₁A-adrenoceptor antagonists should prioritize 8-methylquinolin-4-amine as a core scaffold. As demonstrated by Chen et al. (2014), the 8-methyl substituent on 4-aminoquinoline dimers confers high α₁A-AR affinity (Ki = 7 nM) with 168-fold selectivity over the serotonin 5-HT₁A receptor, a profile not achievable with 6-methyl or 7-methoxy analogues [1]. Procurement of the 8-methyl variant ensures that downstream dimers or conjugates retain this critical subtype selectivity, which is essential for minimizing off-target cardiovascular and CNS effects in candidates for benign prostatic hyperplasia therapy.

Fragment-Based Discovery Against Bacterial Fatty Acid Synthase

Structural biology and fragment-based drug discovery (FBDD) groups targeting bacterial β-ketoacyl synthases (FabB/FabF) can deploy 8-methylquinolin-4-amine as a crystallographically validated fragment hit. The compound co-crystallizes with FabB from Brucella melitensis at 1.60 Å resolution (PDB: 3U0E), occupying a substrate-binding pocket [2]. With a molecular weight of 158.2 Da, zero rotatable bonds, and high ligand efficiency, it is ideally suited for structure-guided fragment growing or merging strategies aimed at generating novel antibacterial leads. The known binding mode eliminates the need for de novo fragment screening against this target class.

MCH1 Antagonist Library Construction for Anti-Obesity

For research groups investigating melanin-concentrating hormone receptor 1 (MCH1) as an anti-obesity target, 8-methylquinolin-4-amine represents the foundational building block of a chemotype that uniquely combines subnanomolar receptor binding with slow, insurmountable allosteric antagonism [3]. The Sakurai et al. (2014) study demonstrated that MQ1, an elaborated 8-methylquinoline derivative, achieves an equilibrium binding IC₅₀ of 0.32 nM and a Koff of 0.53 h⁻¹—a ~66-fold potency advantage and ~5-fold slower off-rate compared to the closely related analogue MQ2 [3]. Sourcing the 8-methylquinolin-4-amine core enables systematic SAR exploration around this privileged scaffold while preserving the key 8-methyl pharmacophoric element essential for the allosteric mechanism.

4-Aminoquinoline Physicochemical Reference Standard

Procurement officers and medicinal chemistry CROs evaluating 4-aminoquinoline building blocks can use 8-methylquinolin-4-amine as a reference standard for fragment-like physicochemical properties. With a LogP of 2.09, aqueous solubility of ~2,135 mg/L, zero Rule of 5 violations, and TPSA of 39 Ų, it defines the favorable end of the property spectrum for this compound class . This contrasts sharply with bulkier, more lipophilic clinical 4-aminoquinolines (e.g., chloroquine: LogP ~4.7, solubility ~10 mg/L), enabling informed decisions when aqueous solubility, CNS multiparameter optimization (MPO) scores, or fragment-likeness are critical selection criteria .

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